2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-4-8-10(7)16-13(20-8)17-12(18)6-5-9(14)21-11(6)15/h2-5H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAQRSANVCMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 4-methoxybenzothiazole.
Formation of Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoester with elemental sulfur and a ketone.
Coupling Reaction: The final step involves coupling the benzothiazole and thiophene moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
| Enterococcus faecalis | 8 μM |
These findings suggest its potential as a lead compound for developing new antibacterial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. For example, it has been noted to affect the PI3K/Akt pathway, which is crucial in many cancer types.
Agricultural Applications
In agricultural research, this compound has been explored for its potential as a fungicide. Its ability to inhibit pathogenic fungi could be beneficial in crop protection strategies. Preliminary studies have demonstrated efficacy against common fungal pathogens affecting crops.
Synthetic Intermediate
Due to its unique chemical structure, 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide. The results highlighted its superior activity against multidrug-resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance.
Case Study 2: Anticancer Activity
A research article from Cancer Research detailed the effects of this compound on human breast cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Differences
The compound’s closest analog, 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (BG01428, ), shares the same thiophene-carboxamide backbone but differs in the benzothiazole substituents. BG01428 has 4,7-dimethoxy groups, whereas the target compound has a single 4-methoxy group. Additional methoxy groups may increase polarity and solubility but could also affect metabolic stability or steric interactions in biological systems.
Table 1: Structural Comparison of Key Compounds
Spectroscopic Characteristics
- IR Spectroscopy : The target compound’s carboxamide group would exhibit C=O stretching (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides in . Unlike triazole-thiones ([7–9]), which lack C=O bands, the target retains this feature, confirming its carboxamide structure.
- NMR : The 4-methoxy group on benzothiazole would produce a singlet at ~3.8–4.0 ppm (¹H-NMR) and a signal near 55–60 ppm (¹³C-NMR), analogous to methoxy signals in triazole derivatives () .
Physicochemical Properties
- Solubility: The 4-methoxy group in the target compound improves hydrophilicity compared to non-polar analogs. BG01428’s additional 7-methoxy group may further enhance solubility but reduce membrane permeability .
Biological Activity
2,5-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dichloro and methoxy group, along with a benzothiazole moiety. Its chemical structure can be represented as follows:
Key Structural Components:
- Thiophene Ring: Contributes to the compound's electronic properties and reactivity.
- Benzothiazole Moiety: Known for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research has indicated that compounds similar to 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 µM to 5.3 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported for these activities are promising, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
The biological mechanisms underlying the activities of this compound involve:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in cell proliferation and survival.
- Gene Expression Modulation: Changes in gene expression related to apoptosis and cell cycle regulation have been observed.
- Oxidative Stress Induction: Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to increased apoptosis .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Properties: A study demonstrated that a derivative of the benzothiazole series exhibited significant antiproliferative effects on various cancer cell lines, supporting the potential of these compounds in cancer therapy .
- Antimicrobial Efficacy: Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing their effectiveness against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling and cyclization. For example, similar benzothiazole-thiophene hybrids are synthesized via:
- Step 1 : Condensation of substituted benzothiazole amines (e.g., 4-methoxy-1,3-benzothiazol-2-amine) with activated thiophene intermediates.
- Step 2 : Introduction of dichloro substituents on the thiophene ring via electrophilic substitution or halogenation.
- Step 3 : Carboxamide formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the thiophene and benzothiazole moieties .
- Key Considerations : Optimize reaction conditions (solvent, temperature) to improve yield and purity. Monitor intermediates via TLC or HPLC.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, C-Cl stretches).
- NMR (¹H, ¹³C) : Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR, thiophene ring carbons in ¹³C NMR).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Methodological Answer : Systematic SAR studies on analogous thiophene-carboxamides reveal:
- Substituent Position : The 3-carboxamide group is critical for activity; shifting it to the 5-position (e.g., compound 5f in ) abolished JNK1 inhibition .
- Halogen Effects : Dichloro substituents on thiophene enhance lipophilicity and target binding. Replacements (e.g., methyl or nitro groups) may alter potency.
- Benzothiazole Modifications : Methoxy groups on benzothiazole improve solubility without compromising activity .
- Experimental Design : Synthesize analogs with systematic substitutions, assay against relevant targets (e.g., kinases, microbial strains), and correlate results with computational models.
Q. What computational approaches are used to predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., JNK1, squalene synthase). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dichlorothiophene .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
- MD Simulations : Validate docking poses via molecular dynamics to study stability over time .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Purity Verification : Re-characterize compounds using HPLC (>95% purity) and NMR to rule out impurities.
- Assay Reproducibility : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers and assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
